Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, which is often a substituted hydrazine or an azide compound.
Cyclization: The intermediate undergoes cyclization with an appropriate reagent, such as ethyl acetoacetate, to form the triazole ring.
Hydroxyethylation: The triazole compound is then subjected to hydroxyethylation using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Esterification: The resulting compound is esterified with ethanol to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, substituted triazoles, and carboxylic acids.
Scientific Research Applications
Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Agriculture: The compound is investigated for its potential use as a fungicide or herbicide due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties and stability.
Biological Research: The compound is used as a probe to study enzyme mechanisms and as a ligand in the development of metal complexes for catalysis.
Mechanism of Action
The mechanism of action of Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the triazole ring can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a pyrazole ring instead of a triazole ring.
Ethyl 5-(1-hydroxyethyl)-1H-imidazole-3-carboxylate: Contains an imidazole ring, which has different electronic properties compared to the triazole ring.
Ethyl 5-(1-hydroxyethyl)-1H-tetrazole-3-carboxylate: Features a tetrazole ring, which has four nitrogen atoms and different reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-3-13-7(12)6-8-5(4(2)11)9-10-6;/h4,11H,3H2,1-2H3,(H,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPSGOJNCBFYQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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